N-benzylpentan-2-amine

Description

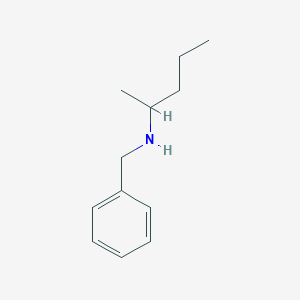

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYCDEJYLLBNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Enantioselective Synthesis of N Benzylpentan 2 Amine

Asymmetric Induction in N-benzylpentan-2-amine Synthesis

Asymmetric induction involves the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction. In the context of this compound synthesis, this is primarily achieved through the use of chiral catalysts, the control of diastereoselectivity in synthetic pathways, and leveraging the stereochemistry of the starting materials.

The use of chiral catalysts is a cornerstone of asymmetric synthesis. For the preparation of this compound, various transition-metal catalysts with chiral ligands have been explored. These catalysts create a chiral environment that directs the formation of one enantiomer of the product.

Ruthenium, rhodium, palladium, and nickel complexes are prominent in this area. nih.govthieme-connect.comrsc.orgacs.orgtcichemicals.com For instance, asymmetric reductive amination of a suitable ketone precursor is a direct route to chiral amines. This can be achieved using a chiral catalyst and a reducing agent. Another powerful method is asymmetric hydrogenation, which has been noted as a potential route to enantiomerically enriched amines like this compound. acs.org

The design of the chiral ligand is critical for the success of these catalytic systems. Chiral phosphine (B1218219) ligands, such as derivatives of BINAP, have been successfully used in the asymmetric synthesis of amines. acs.org More recently, bi-oxazoline (BiOX) ligands have shown excellent performance in nickel-catalyzed asymmetric cross-coupling reactions to form C(sp²)–C(sp³) bonds, a strategy that can be adapted for the synthesis of N-benzylic heterocycles and other chiral amines. nih.gov

The intermolecular hydroamination of unactivated alkenes with simple amines, facilitated by chiral rare-earth-metal-based catalysts, has been reported to yield chiral amines such as (R)-N-benzylpentan-2-amine. acs.org

Table 1: Representative Chiral Catalyst Systems for Asymmetric Amine Synthesis

| Catalyst System | Ligand Type | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| [Rh(cod)₂]BF₄ / Cy-MOP | Phosphine | Intramolecular Hydroamination | Synthesis from a precursor with an alkene moiety |

| [Pd(π-allyl)Cl]₂ / Trost Ligand | Diamine | Hydroamination of Dienes | Adaptation for synthesis from a suitable diene |

| Ni/Photoredox with BiOX Ligand | Bi-oxazoline | Asymmetric Cross-Coupling | Coupling of an α-amino radical equivalent with an aryl halide |

This table presents examples of catalyst systems used for asymmetric amine synthesis that could be applied to this compound, based on general principles of asymmetric catalysis.

Diastereoselective synthesis aims to control the formation of diastereomers. In the synthesis of this compound, this can be achieved by introducing a chiral auxiliary or by reacting a chiral substrate that influences the stereochemical outcome at a new stereocenter.

One established method involves the diastereoselective reduction of N-(tert-butylsulfinyl)imines. ua.es In a hypothetical synthesis of this compound, a chiral sulfinyl group attached to the nitrogen of an imine precursor would direct the stereoselective addition of a hydride, leading to a diastereomerically enriched sulfinamide. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound. ua.es

Palladium-catalyzed carboamination reactions have also been shown to proceed with diastereoselectivity, offering another potential route. thieme-connect.com

In substrate-controlled synthesis, the stereochemistry of the starting material dictates the stereochemistry of the product. This approach often utilizes compounds from the "chiral pool," which are readily available, enantiomerically pure natural products or their derivatives. nih.govbenthamscience.com

For the synthesis of this compound, a potential chiral substrate could be an enantiomerically pure form of pentan-2-ol or pentan-2-amine. For example, starting with (R)-pentan-2-amine and reacting it with benzyl (B1604629) bromide would lead to (R)-N-benzylpentan-2-amine, assuming the reaction proceeds with retention of configuration at the chiral center.

Kinetic Resolution and Dynamic Kinetic Resolution Applied to this compound

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. However, the maximum theoretical yield for the resolved product is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by continuously racemizing the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. organic-chemistry.org

A highly effective method for the DKR of primary amines involves a combination of a ruthenium catalyst for in-situ racemization and a lipase (B570770) enzyme for the enantioselective acylation of one of the amine enantiomers. organic-chemistry.orgrsc.org This chemoenzymatic approach has been successfully applied to a wide range of primary amines and could be directly applicable to a racemic mixture of this compound. organic-chemistry.org

Table 2: Example of a Chemoenzymatic Dynamic Kinetic Resolution of a Primary Amine

| Amine Substrate | Catalyst for Racemization | Enzyme for Resolution | Acylating Agent | Yield of Acylated Product | Enantiomeric Excess (ee) |

|---|

This table illustrates the effectiveness of DKR for a model primary amine, a process that is applicable to this compound. organic-chemistry.org

Deracemization Strategies for Optically Active this compound

Deracemization refers to the conversion of a racemic mixture into a single, pure enantiomer. The dynamic kinetic resolution process described above is a powerful deracemization strategy. organic-chemistry.orgbldpharm.com By combining enzymatic resolution with in-situ racemization of the unreacted enantiomer, the entire racemic starting material can be converted into a single enantiomer of the acylated product. organic-chemistry.orgrsc.org Subsequent hydrolysis of the amide would then yield the optically pure this compound.

Chiral Pool Synthesis of this compound Precursors

Chiral pool synthesis utilizes readily available, enantiopure compounds from natural sources as starting materials. nih.govbenthamscience.comresearchgate.netmdpi.com For this compound, precursors can be derived from the chiral pool to set the desired stereochemistry.

A key chiral precursor could be an enantiomerically pure alcohol, such as (R)- or (S)-pentan-2-ol. These alcohols can be obtained through various methods, including the asymmetric reduction of pentan-2-one or the enzymatic resolution of racemic pentan-2-ol. The chiral alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by benzylamine (B48309) to form this compound. This S_N2 reaction typically proceeds with inversion of configuration, which must be accounted for in the synthetic design.

Alternatively, chiral amino acids can serve as versatile starting materials. researchgate.net Although a more complex route, an amino acid like L-alanine (which has an (S)-configuration) could potentially be elaborated through a series of reactions to construct the pentyl chain while retaining the chiral center that will become the stereocenter in this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-N-benzylpentan-2-amine |

| (S)-N-benzylpentan-2-amine |

| N-(tert-butylsulfinyl)imine |

| BINAP |

| Bi-oxazoline (BiOX) |

| Pentan-2-one |

| Benzylamine |

| (R)-pentan-2-amine |

| (S)-pentan-2-amine |

| (R)-pentan-2-ol |

| (S)-pentan-2-ol |

| Benzyl bromide |

| L-alanine |

| 1-phenylethylamine |

| Shvo's catalyst |

| Candida antarctica lipase B (CALB) |

| Isopropyl acetate |

| Cy-MOP |

Reaction Mechanisms and Kinetic Investigations of N Benzylpentan 2 Amine Transformations

Mechanistic Pathways of C-N Bond Formation Relevant to N-benzylpentan-2-amine

The formation of the carbon-nitrogen bond in this compound can be achieved through several mechanistic routes, including those involving iminium and enamine intermediates, radical mechanisms, and hydrogen transfer processes.

The reaction between a primary amine, such as benzylamine (B48309), and a ketone, like pentan-2-one, to form this compound often proceeds through the initial formation of an imine or its protonated form, the iminium ion. irjmets.comnih.gov This is a cornerstone of reductive amination, a widely used method for amine synthesis. acs.org

The mechanism commences with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, leading to a hemiaminal intermediate. Subsequent dehydration of the hemiaminal generates the imine (or iminium ion in the presence of an acid catalyst). irjmets.com This iminium ion is a key electrophilic intermediate that is then reduced to the final secondary amine product. acs.org

However, a significant challenge, particularly in asymmetric synthesis, is the potential for the chiral iminium intermediate to tautomerize to an achiral enamine. acs.org This racemization pathway can diminish the enantioselectivity of the reaction. acs.org The formation of imines and subsequent reduction is a common strategy, and various reducing agents can be employed to convert the imine to the amine. irjmets.com

For instance, a catalyst- and additive-free synthesis of 2-benzyl-N-substituted anilines has been reported to proceed through a sequential imine condensation–isoaromatization pathway. nih.gov This highlights the versatility of imine intermediates in C-N bond formation.

While ionic pathways involving imines are common, radical mechanisms also offer routes to C-N bond formation. In some cases, the reaction may proceed via the formation of radical species. For example, mechanistic studies on certain copper-catalyzed C-N coupling reactions suggest the involvement of free radical species. mdpi.com

In the context of this compound synthesis, a hypothetical radical pathway could involve the generation of a benzyl (B1604629) radical and a pentan-2-aminyl radical, which then combine. However, direct evidence for a radical mechanism in the standard synthesis of this compound is less common than for ionic pathways. It has been noted that some amination reactions proceed through radical pathways, which can be advantageous for accessing sterically hindered amines. acs.org

Catalytic hydrogen transfer, particularly the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents an efficient and atom-economical approach to N-alkylation of amines. researchgate.net This process is highly relevant to the synthesis of this compound from an alcohol and an amine.

The general mechanism involves the following steps:

Dehydrogenation: A catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol (e.g., pentan-2-ol) to form a ketone (pentan-2-one) and a metal-hydride species. nih.govacs.org

Imine Formation: The in situ generated ketone then reacts with an amine (e.g., benzylamine) to form an imine intermediate. irjmets.com

Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product (this compound) and regenerating the catalyst for the next cycle. nih.gov

This process avoids the need for external reducing agents and often proceeds under relatively mild conditions. Various catalysts, including those based on iridium and iron, have been shown to be effective for this type of transformation. nih.govacs.org The use of isopropanol (B130326) as a hydrogen donor in transfer hydrogenation reactions is also a well-established strategy. nih.gov

Kinetic Studies of this compound Reactions

Kinetic investigations provide quantitative insights into reaction rates and mechanisms. For the formation of this compound, these studies can help to identify the rate-determining step and optimize reaction conditions.

The rate of a chemical reaction is often expressed by a rate law, which includes a rate constant and the concentrations of the reactants raised to certain powers, known as the reaction orders. For the synthesis of this compound via intermolecular hydroamination, initial kinetic studies have suggested that the reaction is first order with respect to the amine, the alkene, and the catalyst concentration. acs.org

In the context of related amine syntheses, kinetic models have been developed. For example, in the reaction of carbon dioxide with amines, the reaction rate constants for the formation of zwitterion intermediates have been determined. utwente.nlutwente.nl Such models often involve fitting experimental data to theoretical rate expressions. utwente.nl

Table 1: Hypothetical Kinetic Data for this compound Synthesis

| Experiment | [Pentan-2-one] (M) | [Benzylamine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

This table presents hypothetical data to illustrate how reaction orders might be determined. If doubling the concentration of pentan-2-one doubles the rate, the reaction is first order in pentan-2-one. Similarly, if doubling the concentration of benzylamine doubles the rate, the reaction is first order in benzylamine.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. libretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen, ¹H) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium, ²H or D) at the same position. wikipedia.org

Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A significant primary KIE (typically kH/kD > 2) indicates that C-H bond cleavage is part of the rate-limiting step. wikipedia.org

Secondary KIEs occur when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. These effects are usually smaller (kH/kD ≈ 1.0-1.4) and can provide information about changes in hybridization at the reaction center. wikipedia.org

In the context of this compound synthesis, KIE studies can help to distinguish between different mechanistic proposals. For example, in a borrowing hydrogen mechanism, a primary KIE would be expected for the dehydrogenation of the alcohol if this is the rate-determining step. Isotopic labeling experiments with deuterated compounds are instrumental in these studies. dtu.dk For instance, if the benzylic hydrogens of benzylamine were replaced with deuterium, a secondary KIE might be observed during the C-N bond formation step.

The magnitude of the KIE can also be influenced by quantum mechanical tunneling, especially for reactions involving the transfer of light particles like hydrogen. mdpi.com

Computational and Theoretical Chemistry Studies of N Benzylpentan 2 Amine

Quantum Chemical Calculations for N-benzylpentan-2-amine Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic behavior of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ulisboa.pt It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. ulisboa.pt This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. rsc.org

For this compound, DFT calculations can elucidate its fundamental electronic properties and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org For this compound, the nitrogen atom's lone pair would create a region of negative electrostatic potential, marking it as a primary site for interaction with electrophiles, such as protons or Lewis acids. The aromatic ring also contributes to the electronic landscape, influencing the molecule's interactions.

A hypothetical table of electronic properties for this compound, as would be calculated using DFT, is presented below.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 0.9 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. |

Note: These values are illustrative and would be determined by specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)).

This compound possesses significant conformational flexibility due to the presence of multiple single bonds, including the C-C bonds in the pentyl chain and the C-N and C-C bonds of the benzyl (B1604629) group linkage. A thorough conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and to understand the energy barriers between them.

Computational methods can map the potential energy surface (PES) of the molecule. This is often initiated by systematically rotating key dihedral angles and calculating the energy at each point to locate low-energy conformers. scielo.br For a molecule like N-benzyl-N-(furan-2-ylmethyl)acetamide, which is structurally related to this compound, DFT calculations have been used to predict multiple stable conformations arising from rotations around the amide bond and other single bonds. scielo.brresearchgate.net A similar approach for this compound would reveal its preferred shapes in the gas phase or in solution.

The results of such an analysis are often visualized as an energy landscape, a plot of potential energy against the rotational coordinates. researchgate.net This landscape reveals the relative energies of different conformers and the transition states that separate them, providing insight into the molecule's dynamic behavior at a given temperature. The global minimum on this landscape corresponds to the most stable conformation.

Understanding the chemical reactions that form this compound, such as reductive amination of 2-pentanone with benzylamine (B48309), requires the study of reaction mechanisms. Computational chemistry is instrumental in elucidating the structures of transition states—the high-energy species that exist fleetingly between reactants and products.

By modeling the reaction pathway, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. DFT is a common tool for locating and verifying transition state structures and optimizing the minimum energy path connecting reactants to products. snu.ac.kr In the synthesis of related chiral amines, mechanistic studies have pointed to specific transition state models, such as an amine-π-allyl transition state, to explain observed stereoselectivity. acs.org For the synthesis of this compound, computational elucidation of the relevant transition states would clarify the mechanism of C-N bond formation and hydride transfer steps.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides high accuracy for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger systems or for longer timescales. ulisboa.pt

MM methods use classical force fields to describe the potential energy of a system as a function of its atomic coordinates. ulisboa.pt This approach is computationally much faster than QM, allowing for the study of systems containing thousands or millions of atoms. For this compound, MM can be used for rapid conformational searches to identify a broad range of possible structures before refining them with more accurate DFT calculations.

MD simulations use these force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com An MD simulation of this compound, either in a pure liquid state or in a solvent, could provide insights into its bulk properties, such as density and enthalpy of vaporization, as well as its dynamic behavior, including conformational changes and interactions with solvent molecules. ulisboa.pt

Theoretical Prediction of Stereoselectivity in this compound Synthesis

This compound contains a chiral center at the second carbon of the pentyl group. Its synthesis can therefore result in a racemic mixture of (R)- and (S)-enantiomers or, with the use of a chiral catalyst or reagent, can favor one enantiomer over the other. For instance, asymmetric hydroamination reactions have been developed that yield chiral amines like (R)-N-benzylpentan-2-amine with high enantioselectivity. acs.org

Theoretical calculations are crucial for understanding and predicting the origins of such stereoselectivity. By calculating the energies of the diastereomeric transition states that lead to the (R) and (S) products, chemists can predict which pathway is energetically favored. The difference in the activation energies (ΔΔG‡) between the two pathways directly correlates to the expected enantiomeric excess (ee) of the product. DFT calculations of the catalyst-substrate complexes and the subsequent transition states can reveal the specific steric and electronic interactions responsible for chiral induction. acs.org

Applications of Conceptual DFT for this compound Derivatives

Conceptual DFT is a branch of density functional theory that defines chemical concepts and principles to predict and understand molecular reactivity. mdpi.comnih.gov It uses the response of a system's energy to changes in its number of electrons or the external potential to quantify reactivity through various descriptors. nih.gov These descriptors can be invaluable for predicting how derivatives of this compound might behave in chemical reactions.

Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Measures the escaping tendency of an electron from the system. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. frontiersin.org For a derivative of this compound, calculating these indices would predict, for example, whether an electrophile would preferentially attack the nitrogen atom or a specific position on the aromatic ring. This predictive power is essential for designing new molecules with desired reactivity profiles.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for this compound)

| Descriptor | Formula | Value (Illustrative) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.45 eV | Escaping tendency of electrons. |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 6.7 eV | Resistance to charge transfer. |

| Global Softness (S) | 1 / η | 0.149 eV⁻¹ | Ease of polarization. |

Note: These values are illustrative and derived from the hypothetical energies in Table 1.

Advanced Spectroscopic and Chromatographic Characterization in N Benzylpentan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-benzylpentan-2-amine Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the molecule's carbon-hydrogen framework. While specific spectral data for this compound is not publicly available, data for its isomer, N-benzylpentan-1-amine, provides a strong basis for predicting the expected chemical shifts. rsc.org

In ¹H NMR, the protons on the benzyl (B1604629) group would typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) would present as a distinct singlet or doublet, while the protons on the pentyl chain would exhibit characteristic multiplets and splitting patterns based on their proximity to the nitrogen atom and adjacent protons.

In ¹³C NMR, the carbons of the phenyl ring would resonate in the downfield region (δ 127-140 ppm). The benzylic carbon and the carbons of the pentyl chain would appear in the aliphatic region, with the carbon atom bonded to the nitrogen (C2 in this case) being shifted further downfield compared to the other pentyl carbons due to the deshielding effect of the nitrogen atom.

| Assignment (for N-benzylpentan-1-amine) | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C₆H₅- | 7.20-7.35 (m, 5H) | 128.17, 129.08, 136.44, 137.28 |

| -CH₂-Ph | 3.68 (s, 2H) | 53.76 |

| -NH-CH₂- | 2.52-2.56 (m, 2H) | 49.40 |

| -CH₂-CH₂-CH₂-CH₃ | 1.31-1.56 (m, 4H) | 29.63, 29.75 |

| -CH₂-CH₃ | 0.89-0.92 (m, 3H) | 14.07, 22.69 |

Table 1: Representative ¹H and ¹³C NMR data for the related isomer N-benzylpentan-1-amine, recorded in CDCl₃. The shifts for this compound would differ, particularly for the protons and carbons on the pentyl chain adjacent to the nitrogen. rsc.org

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. Determining the absolute configuration of a specific enantiomer is crucial. This is often achieved by reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be distinguished using NMR spectroscopy.

The use of fluorine-containing CDAs, such as α-fluorinated phenylacetic acid (FPA), is particularly advantageous. nih.gov After derivatization, the resulting diastereomeric amides can be analyzed by ¹⁹F NMR. The fluorine atom acts as a sensitive probe, and the difference in the chemical shifts (Δδ) of the fluorine signals for the two diastereomers can be correlated to the absolute configuration of the original amine. nih.gov This method offers a powerful alternative to more traditional approaches like X-ray crystallography. tcichemicals.com The comparison of experimental chemical shift differences with those calculated using Density Functional Theory (DFT) can further solidify the assignment of the absolute configuration. nih.govnih.gov

| Chiral Derivatizing Agent (CDA) | Typical Application | NMR Nucleus Observed |

|---|---|---|

| Mosher's Acid (MTPA) | Alcohols, Amines | ¹H, ¹⁹F |

| α-Fluorinated Phenylacetic Acid (FPA) | Amines | ¹⁹F |

| (R)- and (S)-MαNP Acid | Alcohols | ¹H |

| F-THENA | Secondary Aromatic Alcohols | ¹H, ¹⁹F |

Table 2: Examples of chiral derivatizing agents used for absolute configuration determination by NMR. nih.govtcichemicals.comrsc.org

Mass Spectrometry (MS) for this compound Purity and Identity Confirmation

Mass spectrometry (MS) is a key technique for confirming the molecular weight and identity of this compound. The compound has a molecular formula of C₁₂H₁₉N and a calculated molecular weight of 177.29 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be expected at an m/z of 177.

The fragmentation pattern is highly predictable and provides structural confirmation. Key fragmentation pathways would include:

Benzylic cleavage: Loss of a phenyl group to form a fragment at m/z 91 (the tropylium (B1234903) ion), which is a very common and stable fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom. This could result in the loss of a propyl radical to give a fragment at m/z 134, or the loss of an ethyl radical to give a fragment at m/z 148.

These characteristic fragments help to confirm the structure of the pentyl chain and its connection point to the nitrogen atom. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition. rsc.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 134 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

Table 3: Predicted key fragments in the electron ionization mass spectrum of this compound.

Chromatographic Methods for this compound Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound and the analytical determination of its purity and enantiomeric composition.

To determine the enantiomeric excess (e.e.), which measures the purity of a single enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. heraldopenaccess.us This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, causing them to separate and elute at different retention times. uma.es A study on a related compound demonstrated the successful determination of an enantiomeric ratio of 98:2 using chiral HPLC. umich.edu

The choice of the CSP is critical for achieving good separation. Common CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. Detection is typically performed using a UV detector, as the benzyl group provides a strong chromophore. heraldopenaccess.us For more complex analyses, or in the absence of pure enantiomeric standards, chiroptical detectors like Circular Dichroism (CD) can be employed. uma.es

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based (Cellulose/Amylose) | Chiralcel OD, Chiralpak AD | Hexane/Isopropanol (B130326), Ethanol (B145695), Acetonitrile (B52724) |

| Pirkle-type (Brush-type) | Whelk-O1 | Hexane/Isopropanol |

| Protein-based | Chiral-AGP | Aqueous buffers |

Table 4: Common types of chiral stationary phases used in HPLC for enantiomeric separations.

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a robust and widely used method for monitoring the progress of the synthesis of this compound and for quantifying the product. rsc.org Because of its volatility, the amine is well-suited for GC analysis. researchgate.net

In a typical application, small aliquots of the reaction mixture are taken at different time points, quenched, and injected into the GC. The disappearance of starting materials and the appearance of the product peak can be tracked over time. By using an internal standard, the yield of the reaction can be accurately quantified. rsc.org Specialized capillary columns, such as those designed for volatile amines, provide excellent separation and peak shape. researchgate.net This technique is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading. rsc.org

| Parameter | Typical Condition |

|---|---|

| Column | CP-Volamine or similar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

Table 5: Typical parameters for the Gas Chromatography analysis of amines. researchgate.net

Synthetic Utility and Applications of N Benzylpentan 2 Amine As a Building Block

N-benzylpentan-2-amine as a Precursor for Diverse Organic Molecules

The synthesis of this compound itself highlights its role as a target molecule and a precursor for further functionalization. Various catalytic methods have been explored for its preparation, demonstrating the interest in this and similar chiral amines for organic synthesis.

One notable method for the synthesis of enantiomerically enriched this compound is through the asymmetric intermolecular hydroamination of unactivated alkenes. This reaction, utilizing chiral rare-earth-metal-based catalysts, allows for the direct addition of simple amines to alkenes, providing a direct route to chiral amines like (R)-N-benzylpentan-2-amine. Kinetic studies of this process suggest that the reaction is first-order with respect to the concentrations of the amine, the alkene, and the catalyst.

Another synthetic approach involves hydrogen-borrowing amination, a powerful and atom-economical method for amine synthesis. The performance of Pt/CeO2 catalysts has been investigated in this context, indicating a pathway to this compound from the corresponding alcohol and amine. Additionally, ruthenium-catalyzed reactions have been employed for the synthesis of this compound, resulting in the product as a yellow oil. A conference abstract also reported the synthesis of this compound in a high yield of 92%.

These synthetic routes underscore the accessibility of this compound as a chiral building block, which can then be used to introduce the N-benzyl-2-pentylamino moiety into larger, more complex molecules. The secondary amine functionality serves as a handle for a variety of chemical transformations, such as N-alkylation, acylation, and participation in condensation reactions to form heterocyclic structures.

| Synthetic Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Asymmetric Intermolecular Hydroamination | Chiral rare-earth-metal-based catalysts | Provides enantiomerically enriched (R)-N-benzylpentan-2-amine. | |

| Hydrogen-Borrowing Amination | Pt/CeO2 | Atom-economical synthesis from alcohols and amines. | |

| Ruthenium-Catalyzed Synthesis | Ruthenium complex | Yields this compound as a yellow oil. | |

| Unspecified Synthesis | Not specified | Reported to achieve a 92% yield. |

**7.2. Integration of this compound into Complex Molecular Architect

Future Directions and Emerging Research Avenues for N Benzylpentan 2 Amine Chemistry

Development of Novel Catalytic Systems for N-benzylpentan-2-amine Synthesis

The synthesis of secondary amines like this compound is heavily reliant on catalytic processes. Future research is focused on creating novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. The direct introduction of an amine group to unfunctionalized hydrocarbons via transition metal-catalyzed hydroamination represents an ideal, atom-economical route for synthesizing secondary amines. acs.org

A significant area of development is in transition-metal catalysis. acs.org Researchers are exploring a range of metals, including rhodium, palladium, iridium, and zirconium, to improve the synthesis of aliphatic amines. acs.org For instance, enantioselective hydroamination using a highly enantioselective Zirconium catalyst has been shown to be effective in producing chiral amines like (R)-N-benzylpentan-2-amine. acs.org Similarly, palladium-catalyzed systems are being investigated for their ability to exclusively yield Markovnikov products in hydroamination reactions. acs.org The development of bimetallic catalysts, such as a novel Fe-Pd bimetallic system, represents another promising frontier. rsc.org These catalysts can exhibit enhanced performance due to synergistic effects between the metals and can operate under milder conditions without the need for external bases or additives, highlighting a move towards more sustainable chemical processes. rsc.org

Beyond noble metals, research into metal-free catalytic systems is gaining traction. units.it Amine-rich carbon dots, for example, are emerging as promising nano-aminocatalytic platforms that are effective, harmless, easy to prepare, and recyclable. units.it These systems can drive organic transformations in environmentally benign solvents like water, aligning with the principles of green chemistry. units.it

| Catalyst System Type | Metal/Core Component | Key Research Findings & Advantages |

| Transition-Metal Catalysts | Zirconium (Zr) | Enables highly enantioselective intramolecular alkene hydroamination, successfully yielding chiral amines such as (R)-N-benzylpentan-2-amine. acs.org |

| Palladium (Pd) | Exclusively affords Markovnikov hydroamination products; can be rendered asymmetric with chiral ligands. acs.org | |

| Iridium (Ir) | Catalyzes asymmetric hydroamination of bicyclic alkenes with anilines in high yields and excellent enantioselectivities. acs.org | |

| Bimetallic Catalysts | Iron-Palladium (Fe-Pd) | Exhibits superior catalytic performance for N-alkylation of amines via hydrogen auto-transfer methodology; requires no external additives and shows remarkable reusability. rsc.org |

| Metal-Free Nanocatalysts | Amine-Rich Carbon Dots | Act as effective, low-toxicity, and recyclable nano-catalytic platforms for organic transformations in benign solvents. units.it |

Flow Chemistry and Continuous Processing for this compound Production

The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. This approach is particularly relevant for the production of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. jspc-home.comresearchgate.net

Recent studies have demonstrated the successful application of flow chemistry to various amine synthesis reactions. For example, a continuous-flow electrochemical method has been developed for the N-nitrosation of secondary amines, avoiding the use of harsh and toxic reagents while achieving excellent yields. cardiff.ac.uk Similarly, a continuous-flow acetylation of amines has been developed using acetonitrile (B52724) as a safe acetylating agent and alumina (B75360) as a reusable catalyst. researchgate.net These examples showcase the potential to adapt such methodologies for the synthesis of this compound.

The deoxygenative photochemical alkylation of secondary amides, a streamlined method for producing substituted amines, highlights the pivotal role of flow technology in creating scalable and robust processes. nih.gov By integrating synthesis steps into a continuous flow system, chemists can overcome the limitations of batch production, facilitating a more efficient path from starting materials to the final product. jspc-home.comnih.gov The application of these principles to this compound production could lead to a more economical and environmentally friendly manufacturing process. jspc-home.com

Bio-inspired Synthetic Strategies for this compound Analogs

Nature provides a vast blueprint for efficient and highly selective chemical transformations. Bio-inspired synthetic strategies, particularly the use of enzymes (biocatalysis), offer a green and powerful alternative for producing chiral amines and their analogs. These methods operate under mild conditions and can achieve levels of stereoselectivity that are difficult to match with traditional chemical catalysts.

Transaminases (TAs) are a key class of enzymes in this domain. They are used in chemoenzymatic processes that can, for example, convert ketones directly into chiral amines with excellent enantiopurity (>99% ee). This approach could be readily applied to the synthesis of enantiomerically pure this compound or its analogs by selecting the appropriate ketone precursor and amine donor. The use of deep eutectic solvents (DESs) can further enhance these biocatalytic processes, acting as environmentally benign substitutes for traditional organic solvents. mdpi.com

The development of these bio-inspired routes is part of a broader trend toward more sustainable chemistry. mdpi.com By mimicking nature's synthetic machinery, researchers can minimize waste, reduce energy consumption, and create complex molecules with high precision.

Machine Learning and Artificial Intelligence Applications in this compound Research and Discovery

Furthermore, AI algorithms are powerful tools for catalyst discovery and optimization. mdpi.com By analyzing the relationships between catalyst structure and performance, ML models can identify novel catalysts for specific transformations, such as the N-alkylation or hydroamination reactions used to produce this compound. rsc.org When combined with automated and robotic laboratory systems, AI can create a closed-loop workflow for intelligent chemical experiments, where the AI designs, executes, and analyzes experiments to rapidly optimize reaction conditions. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for N-benzylpentan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of N-benzylpentan-2-amine can be achieved via reductive amination or alkylation.

- Reductive Amination : React pentan-2-one with benzylamine in the presence of a reducing agent (e.g., NaBH₄ or Pd/NiO catalyst under H₂). The Pd/NiO catalyst system (1.1 wt%) at 25°C for 10 hours achieves ~95% yield, with purification via filtration and evaporation .

- Alkylation : Use benzyl halides with pentan-2-amine under basic conditions (e.g., NaH or K₂CO₃ in DCM). Steric hindrance from the pentan-2-amine’s branched structure may require elevated temperatures (60–80°C) to enhance nucleophilic substitution efficiency .

Q. Key Parameters :

| Parameter | Reductive Amination | Alkylation |

|---|---|---|

| Catalyst/Base | Pd/NiO or NaBH₄ | NaH/K₂CO₃ |

| Temperature | 25°C | 60–80°C |

| Yield | 84–95% | 70–85% |

| Purity Control | NMR, HPLC | Column Chromatography |

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and pentan-2-amine backbone (δ 1.0–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.16 for C₁₂H₁₉N).

- Chromatography : Employ HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity (>98%) and detect byproducts like unreacted benzylamine .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be resolved?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., varying alkyl chain lengths or substituents). To address this:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., N-benzylhexan-2-amine) and compare bioactivity. For example, methyl groups at the α-position (as in N-benzyl-2,2-dimethylcyclopentan-1-amine) enhance steric hindrance, reducing receptor binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs or enzymes). Validate with in vitro assays (e.g., IC₅₀ measurements) .

Case Study :

A study on N-benzyl-2,2-dimethylcyclopentan-1-amine showed 30% higher anti-inflammatory activity than its non-methylated analog due to improved hydrophobic interactions with COX-2 .

Q. What strategies mitigate risks of nitrosamine contamination during this compound synthesis?

Methodological Answer: Secondary amines like N-benzylpentan-2-amine can form carcinogenic N-nitrosamines if exposed to nitrosating agents (e.g., NOₓ or nitrites). Mitigation steps include:

- Process Design : Avoid reagents like NaNO₂ or solvents with nitrite impurities. Use scavengers (e.g., ascorbic acid) to neutralize residual nitrosating agents .

- Analytical Monitoring : Implement LC-MS/MS with a detection limit <10 ppb for nitrosamines. Reference EMA guidelines for validated protocols .

- Supplier Audits : Use questionnaires to confirm raw material suppliers do not co-process nitrosamine precursors (e.g., secondary amines) in shared equipment .

Q. How can researchers optimize enantioselective synthesis of this compound for chiral studies?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to produce enantiomerically pure N-benzylpentan-2-amine. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IB column) .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer. For example, vinyl acetate as an acyl donor achieves >90% ee in 24 hours .

Q. What advanced analytical methods address uncertainties in this compound quantification in complex matrices?

Methodological Answer:

- Non-Targeted Analysis (NTA) : Combine high-resolution LC-HRMS with computational tools (e.g., MetFrag) to identify degradation products or metabolites. Validate with isotopic labeling (e.g., -labeled standards) .

- Uncertainty Quantification : Apply standardized metrics (e.g., confidence intervals for LC-MS peaks) and cross-validate with orthogonal methods like NMR or ion mobility spectrometry .

Q. How do steric and electronic effects influence this compound’s reactivity in further derivatization?

Methodological Answer:

- Steric Effects : The branched pentan-2-amine backbone hinders nucleophilic attacks at the α-carbon. Use bulky electrophiles (e.g., tert-butyl halides) or elevated temperatures to overcome this .

- Electronic Effects : Electron-donating benzyl groups activate the amine for acylation. Optimize acylation reagents (e.g., acetyl chloride in Et₃N) at 0°C to prevent over-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.